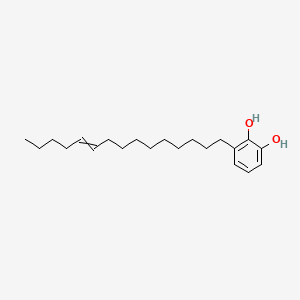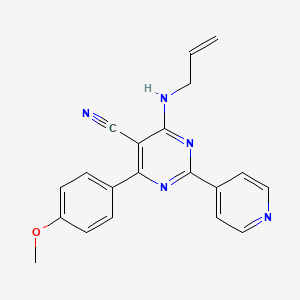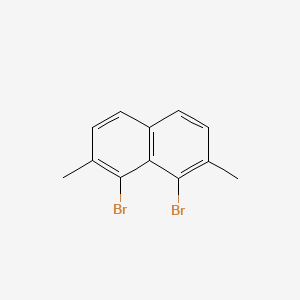
1,8-Dibromo-2,7-dimethylnaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Dibromo-2,7-dimethylnaphthalene is an organic compound with the molecular formula C₁₂H₁₀Br₂ It is a derivative of naphthalene, where two bromine atoms are substituted at the 1 and 8 positions, and two methyl groups are substituted at the 2 and 7 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,8-Dibromo-2,7-dimethylnaphthalene can be synthesized through the bromination of 2,7-dimethylnaphthalene. The reaction typically involves the use of bromine (Br₂) in the presence of a catalyst such as aluminum chloride (AlCl₃) in a solvent like dichloromethane (CH₂Cl₂). The reaction proceeds as follows:
[ \text{C}{12}\text{H}{10} + 2\text{Br}2 \rightarrow \text{C}{12}\text{H}_{10}\text{Br}_2 + 2\text{HBr} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with controlled reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,8-Dibromo-2,7-dimethylnaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Major Products Formed
Substitution Products: Various substituted naphthalenes depending on the nucleophile used.
Oxidation Products: Carboxylic acids, aldehydes, or ketones.
Reduction Products: Debrominated naphthalene derivatives.
Applications De Recherche Scientifique
1,8-Dibromo-2,7-dimethylnaphthalene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Pharmaceutical Research: Investigated for its potential use in drug development and as a building block for bioactive compounds.
Environmental Chemistry: Studied for its behavior and transformation in the environment.
Mécanisme D'action
The mechanism of action of 1,8-dibromo-2,7-dimethylnaphthalene involves its interaction with various molecular targets depending on the specific reaction or application. For example, in nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In oxidation reactions, the methyl groups are targeted by oxidizing agents, leading to the formation of oxidized products.
Comparaison Avec Des Composés Similaires
1,8-Dibromo-2,7-dimethylnaphthalene can be compared with other brominated naphthalene derivatives such as:
- 1,5-Dibromo-2,6-dimethylnaphthalene
- 2,3-Dibromo-1,4-dimethylnaphthalene
- 1,4-Dibromo-2,3-dimethylnaphthalene
These compounds share similar structural features but differ in the positions of the bromine and methyl groups, leading to variations in their chemical reactivity and applications. The unique positioning of the bromine atoms in this compound makes it particularly useful in specific synthetic and industrial applications.
Propriétés
Numéro CAS |
923025-39-2 |
|---|---|
Formule moléculaire |
C12H10Br2 |
Poids moléculaire |
314.01 g/mol |
Nom IUPAC |
1,8-dibromo-2,7-dimethylnaphthalene |
InChI |
InChI=1S/C12H10Br2/c1-7-3-5-9-6-4-8(2)12(14)10(9)11(7)13/h3-6H,1-2H3 |
Clé InChI |
MPJATZMOBWZQLW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(C=C1)C=CC(=C2Br)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-hydroxy-3-[(3E)-2-oxo-4-phenylbut-3-en-1-yl]-1,3-dihydro-2H-indol-2-one](/img/structure/B14172121.png)
![Ethyl 4-[(4-bromophenyl)(phenyl)amino]benzoate](/img/structure/B14172127.png)

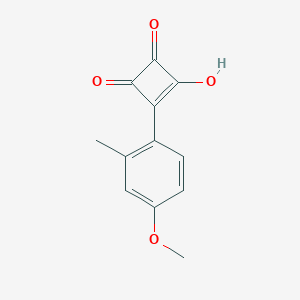
![n-[(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)acetyl]serine](/img/structure/B14172156.png)
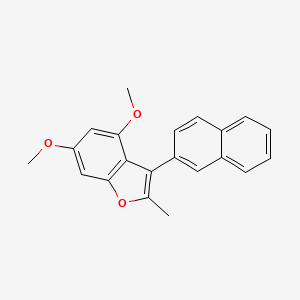
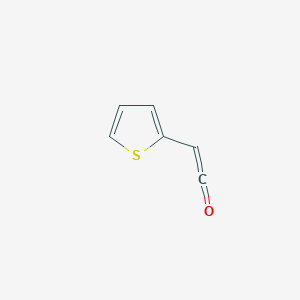

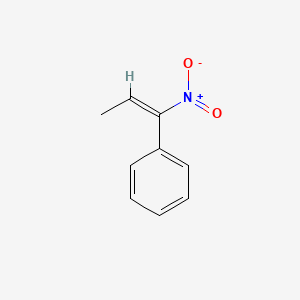

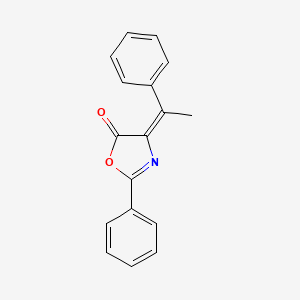
![N'-[bis(4-methoxyphenyl)methylidene]-1-methyl-1H-indole-2-carbohydrazide](/img/structure/B14172210.png)
